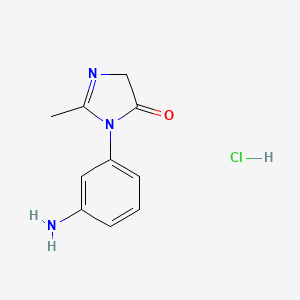

3-(3-aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one

Description

3-(3-Aminophenyl)-2-methyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring an imidazolone core substituted with a 3-aminophenyl group at position 3 and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including antimicrobial agents and intermediates in synthesizing bioactive molecules.

Properties

IUPAC Name |

1-(3-aminophenyl)-2-methyl-4H-imidazol-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-7-12-6-10(14)13(7)9-4-2-3-8(11)5-9;/h2-5H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWVUDNBHQCLNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC(=O)N1C2=CC=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one can be achieved through several synthetic routes. One common method involves the condensation of 3-aminobenzaldehyde with 2-methylimidazole under acidic conditions. The reaction typically proceeds as follows:

- Dissolve 3-aminobenzaldehyde and 2-methylimidazole in a suitable solvent, such as ethanol.

- Add a catalytic amount of an acid, such as hydrochloric acid, to the reaction mixture.

- Heat the reaction mixture under reflux for several hours.

- Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Dihydroimidazole derivatives.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-(3-aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 3-(3-aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituents

- Substituent Impact: The 3-aminophenyl group in the target compound distinguishes it from analogues like IMMD, which incorporates a quinolinyl group at position 3. Bis-imidazolones (e.g., 3,3’-alkandiyl derivatives) feature dual imidazolone cores linked by alkyl chains. Their N-alkylated derivatives exhibit antiseptic properties due to quaternary ammonium cation formation, a feature absent in the target compound .

Physicochemical Properties

- Solubility: The 3-aminophenyl group increases hydrophilicity compared to diphenylmethylene or quinolinyl-substituted analogues, which are more lipophilic .

- Stability : N-Alkylated bis-imidazolones show higher thermal stability than the target compound, attributed to their rigid, charged structures .

Biological Activity

3-(3-Aminophenyl)-2-methyl-3,5-dihydro-4{H}-imidazol-4-one, commonly referred to as KIM-161, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H11N3O

- Molecular Weight : 189.21 g/mol

- CAS Number : 1792344

Anticancer Properties

Research indicates that KIM-161 exhibits potent anticancer activity. A study demonstrated that treatment with KIM-161 led to a significant increase in apoptosis in HL60 leukemia cells. Specifically, a concentration of 1 µM resulted in approximately a tenfold increase in activated caspase-3, a critical marker for apoptosis, compared to untreated controls .

The mechanism underlying the anticancer effects of KIM-161 appears to involve the activation of apoptotic pathways. The compound induces cellular stress responses that lead to the activation of caspases, particularly caspase-3, which plays a pivotal role in the execution phase of apoptosis. This suggests that KIM-161 could be developed as a lead compound for further clinical trials targeting various cancer types .

Anti-inflammatory Activity

KIM-161 has also been investigated for its anti-inflammatory properties. Compounds similar to KIM-161 have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies have reported IC50 values indicating moderate potency against COX enzymes, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Patel et al., 1996 | Demonstrated activation of caspase-3 in HL60 cells treated with KIM-161, indicating pro-apoptotic effects. |

| MDPI Study | Identified structural analogs with anti-inflammatory activity and assessed their IC50 values against COX enzymes. |

| PMC Review | Summarized various biological activities of imidazole derivatives, including antibacterial and anti-inflammatory effects. |

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-aminophenyl)-2-methyl-3,5-dihydro-4H-imidazol-4-one?

The compound is typically synthesized via cyclocondensation reactions involving amidines and ketones or aldehydes under basic or acidic conditions. A base-promoted approach using NaOH or KOH as catalysts has been reported for analogous 4,5-dihydroimidazol-4-ones, yielding spiro-fused derivatives with moderate to high efficiency . Another method involves the use of substituted phenyl precursors, such as 3-aminophenyl derivatives, reacting with methyl-substituted ketones to form the imidazolone core through ring closure. Reaction optimization often includes temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF) to enhance yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and crystallographic packing (e.g., mean C–C bond length = 0.002 Å in similar imidazolones) .

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methyl groups at δ 2.1–2.5 ppm and aromatic protons at δ 6.5–7.8 ppm) .

- IR spectroscopy : Confirms functional groups like NH (stretching at 3300–3500 cm) and carbonyl (C=O at 1650–1750 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in substitution reactions of this compound?

Regioselectivity is influenced by:

- Base concentration : Higher NaOH concentrations (≥2 M) favor substitution at the 2-position of the imidazolone ring .

- Temperature : Lower temperatures (0–25°C) reduce side reactions, while higher temperatures (100–120°C) promote ring-opening rearrangements .

- Protecting groups : Temporary protection of the 3-aminophenyl group with Boc or acetyl moieties directs substitution to specific sites .

Experimental validation via Design of Experiments (DOE) and real-time monitoring with HPLC-MS is recommended .

Q. What strategies resolve contradictory biological activity data in pharmacological studies?

Contradictions in bioactivity (e.g., anti-inflammatory vs. angiotensin receptor antagonism) may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate via dose-response curves (IC values) .

- Structural analogs : Synthesize derivatives (e.g., replacing the methyl group with halogens or aryl substituents) to isolate structure-activity relationships .

- Molecular docking : Compare binding affinities to target receptors (e.g., angiotensin II receptor 1) using software like AutoDock Vina .

Q. How can environmental degradation pathways of this compound be modeled?

- Hydrolysis studies : Conduct pH-dependent experiments (pH 3–11) to identify stable intermediates .

- Photodegradation : Use UV-Vis spectroscopy to track breakdown under simulated sunlight (λ = 254–365 nm) .

- Computational models : Apply QSAR (Quantitative Structure-Activity Relationship) to predict half-lives in soil/water matrices .

Q. What experimental designs are optimal for evaluating its antioxidant activity?

- In vitro assays : Use DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) with positive controls (e.g., ascorbic acid) .

- In vivo models : Employ randomized block designs with split-split plots to account for variables like dose, administration route, and biological replicates .

- Synergistic effects : Co-administer with known antioxidants (e.g., flavonoids) to assess combinatorial activity .

Q. How can crystallographic data resolve discrepancies in tautomeric forms of this compound?

Q. What methodologies address low solubility in pharmacological testing?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .

- Salt formation : React with HCl or maleic acid to generate water-soluble hydrochloride or maleate salts .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in receptor binding assays?

- Orthogonal assays : Validate findings using both radioligand binding (e.g., H-labeled antagonists) and functional assays (e.g., calcium flux) .

- Allosteric modulation : Test for non-competitive inhibition via Schild regression analysis .

- Protein crystallization : Resolve receptor-compound interactions at atomic resolution .

Q. What advanced techniques quantify trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.